molecular formula C22H22N4O4 B14934739 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B14934739
M. Wt: 406.4 g/mol
InChI Key: FDLRTLJUDGVKCA-UHFFFAOYSA-N
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Description

2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This process yields piperazine-2,6-dione derivatives, which are then further condensed with 1H-indole-2-carboxylic acid under similar conditions to produce the desired compound . The reaction conditions often include microwave irradiation at a power level of 300 W for about 3 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound’s anticancer activity is attributed to its ability to inhibit topoisomerase-II, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Shares the indole and piperazine moieties but lacks the methoxyphenyl group.

    N-(2-Methoxyphenyl)-2-oxoacetamide: Contains the methoxyphenyl and oxoacetamide groups but lacks the indole and piperazine moieties.

Uniqueness

2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyphenyl group.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C22H22N4O4/c1-30-19-9-5-4-8-17(19)24-20(27)22(29)26-12-10-25(11-13-26)21(28)18-14-15-6-2-3-7-16(15)23-18/h2-9,14,23H,10-13H2,1H3,(H,24,27)

InChI Key

FDLRTLJUDGVKCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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